molecular formula C18H16BrN5O7 B11688600 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11688600
M. Wt: 494.3 g/mol
InChI Key: PXGWGEIUXVDJMN-AERZKKPOSA-N
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Description

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide involves multiple steps. The starting materials typically include 5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridine and 2,4-dihydroxy-5-nitrobenzaldehyde. The key steps in the synthesis include:

    Formation of the hydrazone: This involves the reaction of 2,4-dihydroxy-5-nitrobenzaldehyde with acetohydrazide under acidic conditions to form the corresponding hydrazone.

    Coupling reaction: The hydrazone is then coupled with 5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, although specific uses would require further research.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16BrN5O7

Molecular Weight

494.3 g/mol

IUPAC Name

2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16BrN5O7/c1-9-17(19)12(7-30-2)11(5-20)18(22-9)31-8-16(27)23-21-6-10-3-13(24(28)29)15(26)4-14(10)25/h3-4,6,25-26H,7-8H2,1-2H3,(H,23,27)/b21-6+

InChI Key

PXGWGEIUXVDJMN-AERZKKPOSA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC(=C(C=C2O)O)[N+](=O)[O-])C#N)COC)Br

Canonical SMILES

CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC(=C(C=C2O)O)[N+](=O)[O-])C#N)COC)Br

Origin of Product

United States

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